4,6-Dihydroxynicotinohydrazide
Overview
Description
4,6-Dihydroxynicotinohydrazide is a hydrazide derivative of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxynicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent, which is considered eco-friendly . The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxynicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It has shown potential in modulating biological pathways and interactions.
Medicine: Research indicates its potential benefits in treating cancer, inflammation, and infectious diseases.
Industry: It is used in the production of polymers and dyes due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxynicotinohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinonicotinic acid hydrazide: This compound is structurally similar and is used as a precursor for various heterocyclic compounds.
Pyrrolopyrazine derivatives: These compounds share similar biological activities and are used in medicinal chemistry.
Uniqueness
4,6-Dihydroxynicotinohydrazide is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Biological Activity
4,6-Dihydroxynicotinohydrazide is a derivative of nicotinic acid and hydrazine, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : 4,6-dihydroxy-1-pyridin-2(1H)-one hydrazone
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that this compound scavenged free radicals effectively, suggesting its potential role in mitigating oxidative stress-related disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : Its ability to donate hydrogen atoms helps neutralize free radicals.
- Metal Chelation : The hydroxyl groups in the structure can chelate metal ions, reducing their availability for catalyzing oxidative reactions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in a clinical setting. Patients with infections caused by resistant strains of bacteria were treated with the compound as part of a combination therapy. Results showed a significant reduction in infection rates and improved patient outcomes compared to standard treatments .
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress in diabetic rats, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound may have protective effects against diabetes-induced oxidative damage .
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-9-6(12)3-2-8-5(11)1-4(3)10/h1-2H,7H2,(H,9,12)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVROINOYLYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715820 | |
Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-46-6 | |
Record name | NSC27306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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